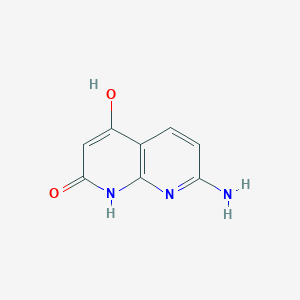

7-Amino-1,8-naphthyridine-2,4-diol

Vue d'ensemble

Description

7-Amino-1,8-naphthyridine-2,4-diol is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antihypertensives

Les dérivés de la 7-amino-1,8-naphthyridine ont été identifiés comme des agents antihypertenseurs potentiels. Leur capacité à moduler la pression artérielle les rend précieux dans le développement de nouveaux médicaments pour le traitement de l'hypertension .

Effets antiarythmiques

Ces composés présentent également des propriétés antiarythmiques, ce qui suggère leur utilisation pour corriger les battements cardiaques irréguliers. En stabilisant l'activité électrique cardiaque, ils pourraient être incorporés dans les traitements de diverses arythmies .

Désherbants antidotes

En agriculture, les dérivés de la 7-amino-1,8-naphthyridine-2,4-diol peuvent agir comme des désherbants antidotes. Ces substances protègent les cultures en améliorant leur capacité à détoxifier les herbicides, ce qui permet de prévenir les dommages tout en contrôlant les mauvaises herbes .

Propriétés immunostimulantes

Le potentiel immunostimulant de ces dérivés en fait des candidats pour stimuler la réponse immunitaire. Cette application pourrait être particulièrement bénéfique dans le développement de vaccins ou de traitements nécessitant une activation immunitaire accrue .

Activité antimicrobienne et antivirale

La recherche a montré que les composés de la 7-amino-1,8-naphthyridine possèdent des activités antimicrobiennes et antivirales. Ils pourraient être utilisés pour traiter les infections en inhibant la croissance des bactéries et des virus .

Recherche anticancéreuse

Ces dérivés de la naphthyridine ont été explorés pour leurs propriétés anticancéreuses. Leur capacité à interférer avec la prolifération des cellules cancéreuses est prometteuse pour le développement de nouvelles thérapies oncologiques .

Traitements des troubles neurologiques

Il existe un potentiel pour ces composés dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer, la sclérose en plaques et la dépression. Leurs effets neuroprotecteurs pourraient conduire à de nouvelles approches pour la gestion de ces affections .

Séquençage génomique

La 1,8-naphthyridine-2,7-diamine, un composé apparenté, a été conçue pour lire les paires de bases de l'ADN pour le séquençage génomique. Sa capacité à former des triplets stables avec les paires de bases A:T et G:C par liaison hydrogène pourrait révolutionner les technologies de séquençage de l'ADN .

Mécanisme D'action

Target of Action

It’s known that 1,8-naphthyridines, a class of compounds to which 7-amino-1,8-naphthyridine-2,4-diol belongs, have diverse biological activities . They have been used as antihypertensives, antiarrhythmics, herbicide safeners, and immunostimulants .

Mode of Action

It’s suggested that naphthyridine molecules can function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of dna base pairs . This suggests that the compound may interact with DNA base pairs through hydrogen bonding .

Analyse Biochimique

Biochemical Properties

7-Amino-1,8-naphthyridine-2,4-diol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form stable complexes with metal ions, which can influence its biochemical activity . For instance, it can bind to copper ions, leading to the quenching of its fluorescence emission . Additionally, this compound can interact with DNA, forming hydrogen bonds with base pairs, which may affect DNA stability and function . These interactions highlight the compound’s potential as a biochemical probe and therapeutic agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, potentially affecting cellular functions such as proliferation and apoptosis . Moreover, this compound’s ability to form complexes with metal ions can impact cellular metabolism by altering the activity of metalloenzymes . These cellular effects underscore the compound’s potential in biomedical research and drug development.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as DNA and proteins, influencing their structure and function . For instance, its binding to DNA can stabilize or destabilize specific regions, affecting gene expression and replication . Additionally, this compound can inhibit or activate enzymes by forming complexes with metal ions, thereby modulating enzymatic activity . These molecular interactions provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and cellular effects . Long-term studies in vitro and in vivo have provided valuable insights into the compound’s stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced DNA stability and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular metabolism and induction of apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding these pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific tissues, affecting its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, where it can interact with DNA and influence gene expression . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its biochemical activity and cellular effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

7-amino-4-hydroxy-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-3H,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWBJEGNZIUWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=O)N2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715682 | |

| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-91-8 | |

| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

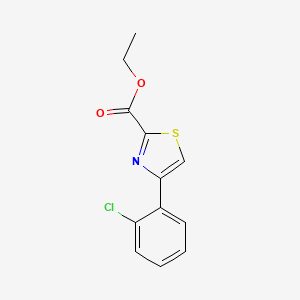

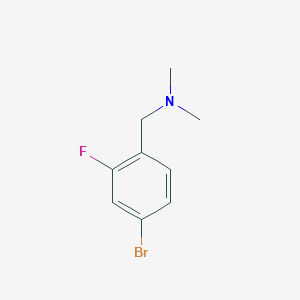

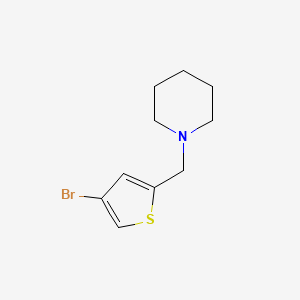

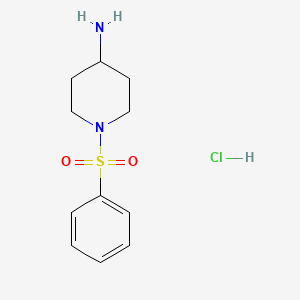

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

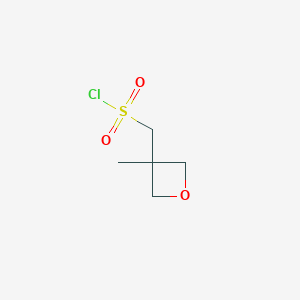

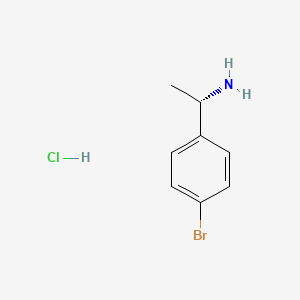

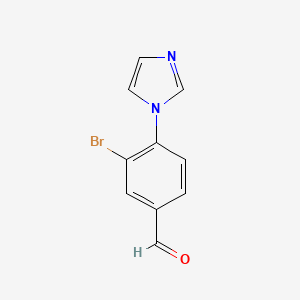

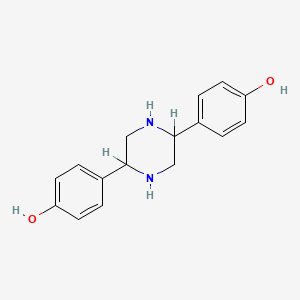

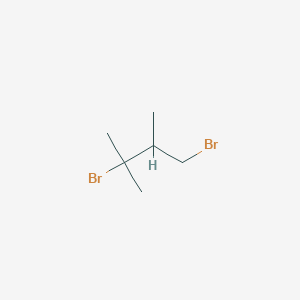

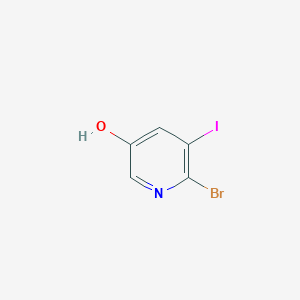

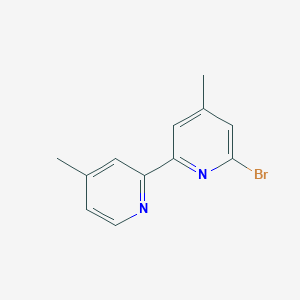

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)

![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)